molecular formula C22H23ClN6O2S B2413266 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189857-90-6

1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2413266
CAS No.: 1189857-90-6
M. Wt: 470.98
InChI Key: JETZPVDCSWWJOG-UHFFFAOYSA-N
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Description

1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23ClN6O2S and its molecular weight is 470.98. The purity is usually 95%.
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Properties

IUPAC Name

12-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2S/c1-14-3-4-15(23)13-17(14)27-8-10-28(11-9-27)19(30)6-5-18-24-25-22-26(2)21(31)20-16(29(18)22)7-12-32-20/h3-4,7,12-13H,5-6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETZPVDCSWWJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN6OC_{16}H_{19}ClN_6O with a molecular weight of approximately 350.82 g/mol. The structure includes a piperazine ring, a thieno-triazolo-pyrimidine moiety, and a chloro-methylphenyl substituent.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds containing piperazine have been studied for their activity as antidepressants and anxiolytics. In vitro studies have demonstrated that similar compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation.

Antimicrobial Activity

Preliminary screening has shown that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Study : A study conducted on thieno[2,3-e][1,2,4]triazolo derivatives demonstrated that modifications at the piperazine position enhanced cytotoxicity against MCF-7 breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
    CompoundIC50 (µM)
    Derivative A10.5
    Derivative B15.0
    Standard Drug25.0
  • Neuropharmacological Assessment : In behavioral tests on rodent models, compounds with similar structures showed reduced anxiety-like behaviors in elevated plus maze tests when administered at doses ranging from 5 to 20 mg/kg.

Research Findings

Research has utilized various methodologies to assess the biological activity of related compounds:

  • In vitro assays : These include cell viability assays using MTT or XTT methods to determine cytotoxic effects.
  • In vivo studies : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of these compounds.
  • Molecular docking studies : These have provided insights into how these compounds interact with target proteins at the molecular level.

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